Cas no 2034348-54-2 (2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one)
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- F6524-1200
- 2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]chromen-4-one
- 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one
- AKOS025327878
- 2034348-54-2
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- Inchi: 1S/C20H18N6O3/c1-13-22-23-19-18(21-6-7-26(13)19)24-8-10-25(11-9-24)20(28)17-12-15(27)14-4-2-3-5-16(14)29-17/h2-7,12H,8-11H2,1H3
- InChI Key: YWVPXJQIHPDOOA-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(C=C1C(N1CCN(C2C3=NN=C(C)N3C=CN=2)CC1)=O)=O
Computed Properties
- Exact Mass: 390.14403846g/mol
- Monoisotopic Mass: 390.14403846g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 2
- Complexity: 692
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 92.9Ų
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6524-1200-2μmol |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one |
2034348-54-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6524-1200-5μmol |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one |
2034348-54-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6524-1200-10μmol |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one |
2034348-54-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6524-1200-1mg |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one |
2034348-54-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6524-1200-2mg |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one |
2034348-54-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6524-1200-3mg |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one |
2034348-54-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6524-1200-4mg |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one |
2034348-54-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6524-1200-5mg |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one |
2034348-54-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6524-1200-10mg |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one |
2034348-54-2 | 10mg |
$79.0 | 2023-09-08 |
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one Related Literature
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Additional information on 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one
2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one: A Comprehensive Overview
The compound with CAS No 2034348-54-2, known as 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This molecule is a derivative of chromenone, a class of compounds known for their versatile biological activities. The presence of the piperazine ring and the [1,2,4]triazolo[4,3-a]pyrazine moiety introduces additional complexity and functionality to the structure.
Recent studies have highlighted the importance of chromenones in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. The integration of a piperazine group into the chromenone framework enhances the compound's ability to interact with biological targets. Piperazine is a well-known scaffold in medicinal chemistry due to its flexibility and capacity to form hydrogen bonds. This makes it an ideal component for designing molecules with improved pharmacokinetic properties.
The [1,2,4]triazolo[4,3-a]pyrazine ring system is another critical feature of this compound. This heterocyclic structure is known for its stability and ability to participate in various chemical reactions. The presence of a methyl group at position 3 further modulates the electronic properties of the triazolopyrazine ring, potentially influencing its reactivity and selectivity in biological systems.
From a synthetic standpoint, the construction of this compound involves a series of well-established organic reactions. The synthesis begins with the preparation of the chromenone core, followed by the introduction of the piperazine moiety through amide bond formation. The incorporation of the triazolopyrazine ring is achieved via a multi-step process involving nucleophilic substitutions and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules.
Biological evaluations of this compound have revealed promising results in vitro. Studies conducted using cell lines have demonstrated its potential as an anti-inflammatory agent, with significant reductions observed in pro-inflammatory cytokine production. Additionally, preliminary data suggest that this compound may exhibit antioxidant properties, making it a candidate for applications in oxidative stress-related diseases.
The pharmacokinetic profile of this compound has also been investigated. Early studies indicate that it possesses moderate solubility and permeability, which are essential for oral bioavailability. However, further optimization may be required to enhance its pharmacokinetic properties for clinical applications.
In terms of therapeutic applications, this compound holds potential in several areas. Its anti-inflammatory activity makes it a candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, its antioxidant properties suggest potential utility in neurodegenerative disorders where oxidative stress plays a significant role.
Recent research has also explored the possibility of using this compound as a lead molecule for drug design. By modifying key functional groups within its structure, researchers aim to develop derivatives with improved potency and selectivity. For instance, substituting different groups on the piperazine ring or altering the triazolopyrazine moiety could yield compounds with enhanced biological activity.
In conclusion, 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-4H-chromen-4-one represents an exciting advancement in medicinal chemistry. Its unique structure combines multiple functional groups that contribute to its diverse biological activities. As research continues to uncover its full potential, this compound may pave the way for innovative therapeutic solutions across various disease areas.
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